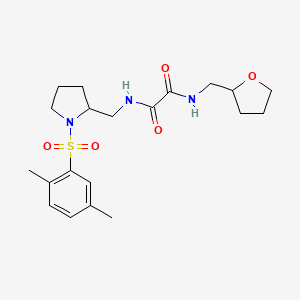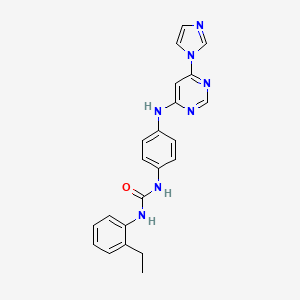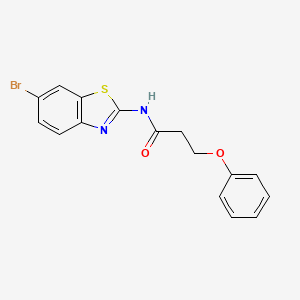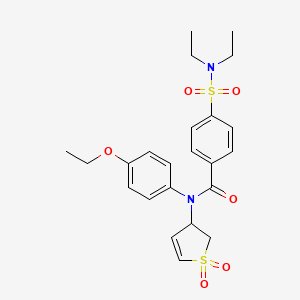
7-(4-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical and Chemical Properties Analysis
The NMR data provides some insight into the physical and chemical properties of the compound. For example, the chemical shifts suggest the presence of aromatic protons and the coupling constants indicate the presence of spin-spin coupling, which is characteristic of complex organic molecules .Wissenschaftliche Forschungsanwendungen
Cardiovascular and Antiarrhythmic Activity
A study by Chłoń-Rzepa et al. (2004) explored derivatives of the compound for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. Certain analogues displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia and hypotensive activity, indicating potential applications in cardiovascular disease treatment Chłoń-Rzepa et al., 2004.
Receptor Affinity and Psychotropic Activity
Research by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents demonstrated these compounds' affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected derivatives exhibited antidepressant-like and anxiolytic-like activities in animal models, suggesting their potential use in treating mood disorders Chłoń-Rzepa et al., 2013.
Antimycobacterial Activity
Konduri et al. (2020) designed novel purine linked piperazine derivatives targeting Mycobacterium tuberculosis. These compounds aimed at disrupting the biosynthesis of peptidoglycan, showing promising anti-mycobacterial activity and offering a potential new approach to tuberculosis treatment Konduri et al., 2020.
Antiasthmatic Agents
Bhatia et al. (2016) investigated 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity, focusing on vasodilator activity. Compounds in this series showed significant activity compared to standard treatments, highlighting their potential in developing new anti-asthmatic drugs Bhatia et al., 2016.
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-22-15-14(16(25)21-18(22)26)24(11-12-5-7-13(19)8-6-12)17(20-15)23-9-3-2-4-10-23/h5-8H,2-4,9-11H2,1H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDRRSSNJYKFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(4-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2869564.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2869567.png)
![1-methyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2869570.png)
![1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2869571.png)
![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2869572.png)
![6-amino-1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2869573.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2869576.png)

![N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2869579.png)
![1-((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2869580.png)
![1-(Benzenesulfonyl)-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2869582.png)
